molecular formula C12H17N B8646023 3-Cyclohexyl-2-methylpyridine

3-Cyclohexyl-2-methylpyridine

Cat. No.: B8646023
M. Wt: 175.27 g/mol
InChI Key: VBKWXTQIJURRCY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpyridine is a pyridine derivative featuring a methyl group at the 2-position and a cyclohexyl substituent at the 3-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler alkylpyridines. The cyclohexyl group may enhance blood-brain barrier penetration, as suggested by studies on structurally related nitrosoureas .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-cyclohexyl-2-methylpyridine

InChI

InChI=1S/C12H17N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3

InChI Key

VBKWXTQIJURRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 2-Methylpyridine (C₆H₇N) : A simpler analogue lacking the cyclohexyl group. The absence of the bulky cyclohexyl substituent reduces steric hindrance and lipophilicity.
  • 3-Methylpyridine : Positional isomer with methyl at the 3-position; differences in electronic effects and steric interactions may alter reactivity.

Physicochemical Properties

Data from Descriptive Properties of Organic and Inorganic Compounds () highlight key differences:

Compound Molecular Formula Boiling Point (°C) Solubility (g/100 mL) Notes
2-Methylpyridine C₆H₇N 93 (86)* 66 (36)* Highly water-soluble, low lipophilicity
1-Methyl-2-pyridone C₆H₇NO 109 (71)* 81 (49)* Polar due to ketone moiety
3-Cyclohexyl-2-methylpyridine C₁₂H₁₇N N/A N/A Estimated higher lipophilicity and lower water solubility due to cyclohexyl group

*Note: Numerical values in parentheses from lack explicit parameter definitions; they may represent melting points, solubility in alternate solvents, or other metrics.

Research Findings and Limitations

  • Biotransformation Pathways: Nitrosoureas with cyclohexyl groups degrade via intermediate isocyanate formation, as seen in .

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